molecular formula C12H22O B12654783 2,4,8-Trimethylnona-1,7-dien-4-ol CAS No. 94201-34-0

2,4,8-Trimethylnona-1,7-dien-4-ol

Cat. No.: B12654783
CAS No.: 94201-34-0
M. Wt: 182.30 g/mol
InChI Key: YSPKCLKSIHQLPT-UHFFFAOYSA-N
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Description

2,4,8-Trimethylnona-1,7-dien-4-ol is an organic compound with the molecular formula C12H22O It is a non-cyclic alcohol with a unique structure characterized by the presence of three methyl groups and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,8-trimethylnona-1,7-diene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethylnona-1,7-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2,4,8-trimethylnona-1,7-dien-4-one.

    Reduction: Formation of 2,4,8-trimethylnonanol.

    Substitution: Formation of 2,4,8-trimethylnona-1,7-dien-4-chloride or 2,4,8-trimethylnona-1,7-dien-4-amine.

Scientific Research Applications

2,4,8-Trimethylnona-1,7-dien-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2,4,8-Trimethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding with active sites, while the double bonds and methyl groups contribute to its overall reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,8-Trimethyl-1,7-nonadien-4-one
  • 2,4,8-Trimethylnonanol
  • 2,4,8-Trimethylnona-1,7-dien-4-chloride

Uniqueness

2,4,8-Trimethylnona-1,7-dien-4-ol is unique due to its specific combination of functional groups and structural features. The presence of both double bonds and a hydroxyl group allows for a wide range of chemical reactions and applications. Its distinct scent profile also makes it valuable in the fragrance and flavoring industry.

Properties

CAS No.

94201-34-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,4,8-trimethylnona-1,7-dien-4-ol

InChI

InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3

InChI Key

YSPKCLKSIHQLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=C)C)O)C

Origin of Product

United States

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